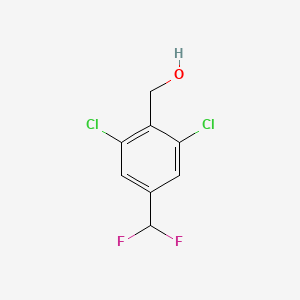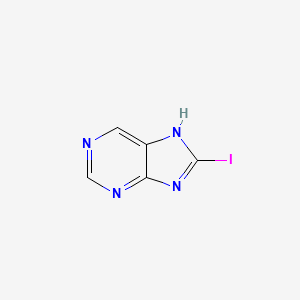
8-iodo-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-7H-purine is a halogenated purine derivative, characterized by the substitution of an iodine atom at the 8th position of the purine ring Purines are a class of heterocyclic aromatic organic compounds, which are essential components of nucleic acids (DNA and RNA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-7H-purine typically involves the nucleophilic displacement of a chloro- or mercapto- function by iodide ion. This method has been found to be most successful for introducing iodine into the purine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel to facilitate the halogenation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodo-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) and solvents such as DMF are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are employed in organic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 8-amino-7H-purine derivatives, while coupling with aryl halides can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Iodo-7H-purine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-iodo-7H-purine involves its interaction with purine nucleoside phosphorylase, an enzyme that catalyzes the phosphorolytic breakdown of nucleosides . By inhibiting this enzyme, this compound can disrupt nucleic acid metabolism, leading to antiproliferative effects in cancer cells and antiviral activity . The compound’s ability to form stable complexes with nucleic acids also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-7H-purine: Similar to 8-iodo-7H-purine but with a bromine atom at the 8th position.
8-Chloro-7H-purine: Contains a chlorine atom at the 8th position.
8-Aza-7-deazapurine: A structural analog where the nitrogen atom replaces the carbon at the 8th position.
Uniqueness: this compound is unique due to the large size and high electronegativity of the iodine atom, which can significantly influence the compound’s reactivity and biological interactions. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
28128-18-9 |
|---|---|
Molekularformel |
C5H3IN4 |
Molekulargewicht |
246.01 g/mol |
IUPAC-Name |
8-iodo-7H-purine |
InChI |
InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
InChI-Schlüssel |
RDNNQPYPXUYANO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N=C(N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


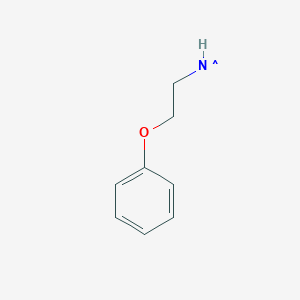
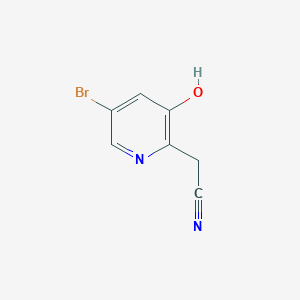
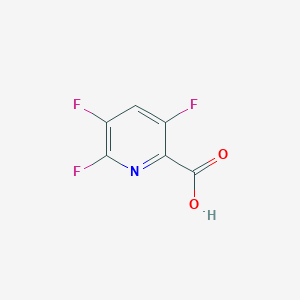
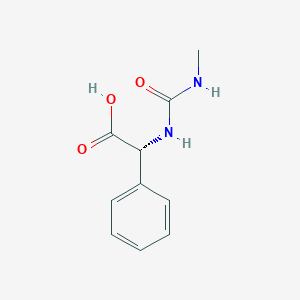

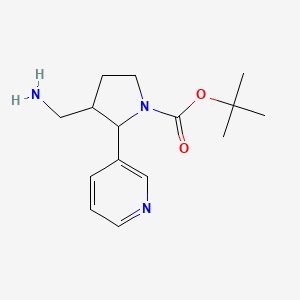

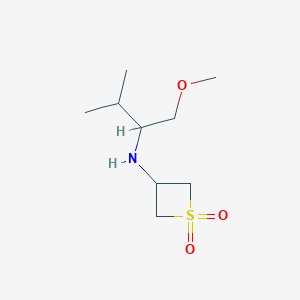
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
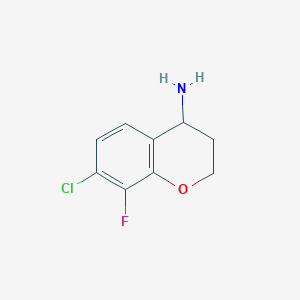

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
